molecular formula C7H9ClOS B13699990 2-[2-(Chloromethoxy)ethyl]thiophene

2-[2-(Chloromethoxy)ethyl]thiophene

Cat. No.: B13699990
M. Wt: 176.66 g/mol
InChI Key: YLSPQPPITJCZLX-UHFFFAOYSA-N
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Description

2-[2-(Chloromethoxy)ethyl]thiophene is a specialty heterocyclic compound that serves as a versatile molecular scaffold for the synthesis of complex organic materials. Its structure integrates an aromatic thiophene ring, known for its electron-rich properties, with a flexible chloroethyl ether chain . The chloromethoxy group is a reactive handle for further functionalization, allowing researchers to anchor the thiophene moiety to other molecular systems or polymeric backbones through nucleophilic substitution reactions. This makes it a valuable precursor in the development of conductive polymers . Thiophene-based oligomers and polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are fundamental components in modern organic electronics due to their high conductivity and stability . Furthermore, the structural motif of functionalized thiophenes is increasingly explored in bioapplications, including the design of biosensors, photodynamic therapy agents, and drug delivery systems, where the aromatic system can be tailored for specific optical or electronic interactions . As a research chemical, this compound provides a critical building block for advancing materials science, enabling the fine-tuning of chemical, physical, and optical properties in next-generation functional materials.

Properties

Molecular Formula

C7H9ClOS

Molecular Weight

176.66 g/mol

IUPAC Name

2-[2-(chloromethoxy)ethyl]thiophene

InChI

InChI=1S/C7H9ClOS/c8-6-9-4-3-7-2-1-5-10-7/h1-2,5H,3-4,6H2

InChI Key

YLSPQPPITJCZLX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCOCCl

Origin of Product

United States

Preparation Methods

Chloromethylation Core Methodology

Thiophene chloromethylation forms the basis for synthesizing derivatives like 2-chloromethylthiophene (Fig. 1), with critical modifications for side-chain extensions. Key parameters from patented processes include:

Reagents

  • Chloromethylating agents : Concentrated HCl (32-36%), formaldehyde (37%), or paraformaldehyde
  • Solvents : Ketones (methyl isobutyl ketone preferred) to stabilize intermediates

Reaction Conditions

Parameter Optimal Range Impact on Yield/Purity
Temperature 0°C to +10°C Minimizes polymerization
Molar ratio (Thiophene:Ketone) 1:2.0–2.6 Reduces bis-thienyl methane
HCl gas introduction rate 0.3–1.5 mol/(thiophene·h) Controls exotherm

Industrial-Scale Process Design

The patented large-scale method for 2-chloromethylthiophene (yield: 81%) suggests scalable steps:

Stepwise Protocol

  • Charge 1 mol thiophene + 2.3 mol methyl isobutyl ketone
  • Saturate with HCl gas at 5°C
  • Add 1.2 mol formaldehyde/conc. HCl mixture over 2h
  • Quench with K₂CO₃, separate organic phase
  • Distill under reduced pressure (45°C/15 mmHg)

Impurity Profile (GC Analysis)

Component Area % Removal Method
2-Chloromethylthiophene 61.0 Target product
2,5-Dichloromethylthiophene 1.1 Fractional distillation
Bis-thienyl methane 6.7 Solvent extraction

Derivative Functionalization

While direct data on 2-[2-(Chloromethoxy)ethyl]thiophene is absent, analogous transformations suggest:

  • Cyanidation : NaCN with phase-transfer catalysts (e.g., Bu₄NBr) converts –CH₂Cl to –CH₂CN
  • Amination : NH₃/amine nucleophilic substitution at elevated temps (70–90°C)

Chemical Reactions Analysis

2-[2-(Chloromethoxy)ethyl]thiophene undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-[2-(Chloromethoxy)ethyl]thiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ether-Substituted Thiophenes

  • Ethoxy-Substituted Derivatives : Compounds like 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole () feature ethoxy groups linked to thiophene. Compared to the chloromethoxy group in the target compound, ethoxy substituents lack electronegative chlorine, resulting in reduced electron-withdrawing effects and altered solubility profiles. Ethoxy groups typically enhance lipophilicity, whereas chloromethoxy groups may increase polarity and reactivity toward nucleophilic substitution .
  • Natural Thiophene Ethers : Thiophene derivatives isolated from Pluchea indica (e.g., 2-(1,3-pentadiynyl)-5-(4-acetoxy-3-chlorobuta-1-ynyl)-thiophene) exhibit complex alkynyl and ester substituents (). These natural analogs often prioritize steric bulk over halogenation, limiting direct reactivity comparisons but highlighting structural diversity in thiophene-based natural products .

Halogenated Thiophenes

  • Chloro vs. Fluoro Substituents : 2-Thiophenecarbonitrile and 2-thiophenecarboxylic acid chloride () demonstrate halogenation directly on the thiophene ring. In contrast, the target compound’s chlorine is positioned on a sidechain, reducing ring electron deficiency but enabling selective modification of the ethyl moiety. This distinction impacts applications; ring-halogenated thiophenes are often used in cross-coupling reactions, while sidechain-halogenated derivatives may serve as alkylating agents .

Data Tables

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-[2-(Chloromethoxy)ethyl]thiophene –OCH₂Cl (ethyl-linked) ~176.66 Synthetic intermediate, polar modifier Inferred
Ethyl 2-(4-hydroxyphenylamino)-4-phenylthiophene-3-carboxylate –NH–C₆H₄–OH, –COOEt ~369.42 Antimicrobial, analgesic
2-(1,3-Pentadiynyl)-5-(4-acetoxy-3-chlorobuta-1-ynyl)-thiophene –C≡C–C≡C–, –OAc, –Cl ~320.79 Natural product, antitumor leads
2-Thiophenemethanol –CH₂OH ~114.16 Solubility enhancer, precursor

Research Findings and Implications

  • Industrial Utility : The compound’s chlorine atom enables further functionalization (e.g., nucleophilic displacement), positioning it as a versatile intermediate for agrochemicals or polymers .

Biological Activity

2-[2-(Chloromethoxy)ethyl]thiophene is an organic compound characterized by its unique structure, which includes a thiophene ring and a chloromethoxyethyl side chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula for this compound is C₉H₉ClOS.

The thiophene ring contributes to the compound's aromatic properties, while the chloromethoxyethyl group provides sites for further chemical reactivity. Studies have shown that compounds containing thiophene rings often exhibit significant biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic substitution reactions involving thiophene derivatives and chloromethoxyethyl halides.
  • Electrophilic aromatic substitution , which allows for the introduction of the chloromethoxy group onto the thiophene ring.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study focusing on similar thiophene derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, including A431 human epidermoid carcinoma cells. The mechanism of action often involves the inhibition of critical signaling pathways related to cell survival and proliferation.

CompoundCell LineIC50 (µM)Mechanism
This compoundA431TBDInhibition of Stat3 phosphorylation
3-MethylthiopheneA431TBDDNA intercalation
5-BromothiopheneHepG2TBDTopo II inhibition

Antimicrobial Activity

Thiophene derivatives have also been studied for their antimicrobial properties. The presence of the chloromethoxy group enhances the interaction with microbial membranes, potentially leading to increased permeability and cell death. In vitro studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The biological activity of this compound extends to anti-inflammatory effects as well. Compounds containing thiophene rings have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential therapeutic role in managing inflammatory diseases.

Case Studies

  • Anticancer Study : A research team evaluated a series of thiophene derivatives, including this compound, against various cancer cell lines. The results indicated a promising anticancer profile with selective cytotoxicity towards tumor cells while sparing normal cells.
  • Antimicrobial Evaluation : Another study focused on synthesizing and testing thiophene derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited significant inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents.

Q & A

Basic: What are the common synthetic routes for 2-[2-(Chloromethoxy)ethyl]thiophene?

The synthesis typically involves nucleophilic substitution or chloromethylation reactions. For example:

  • Nucleophilic substitution : Reacting thiophene derivatives with alkyl halides (e.g., chloroethyl ethers) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Temperature control (40–80°C) and reaction time optimization (6–24 hours) are critical for yields >70% .
  • Chloromethylation : Introducing the chloromethoxyethyl group via Friedel-Crafts alkylation, using catalysts like AlCl₃ or FeCl₃. This method requires strict anhydrous conditions to avoid side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the thiophene ring structure and substituent positions. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while the chloromethoxyethyl group shows signals at δ 3.5–4.2 ppm (CH₂Cl) and δ 4.5–5.0 ppm (OCH₂) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., m/z ~176.06 for C₇H₉ClOS) and fragmentation patterns .
  • IR spectroscopy : Peaks at 680–750 cm⁻¹ (C-S stretch) and 1100–1250 cm⁻¹ (C-O-C stretch) confirm functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes unwanted side reactions in Friedel-Crafts alkylation .
  • Catalyst screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) can improve regioselectivity. For example, FeCl₃ reduces over-alkylation byproducts .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) balances reaction kinetics and thermal stability of intermediates .

Advanced: What strategies address regioselectivity challenges in functionalizing the thiophene ring?

  • Directed metalation : Using directing groups (e.g., -OMe) to guide electrophilic substitution to the 5-position of the thiophene ring .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density distribution (e.g., Mulliken charges). For example, the 3-position may be more reactive due to lower steric hindrance .

Advanced: How can researchers identify and mitigate byproducts in synthesis?

  • Chromatographic analysis : HPLC or GC-MS to detect chlorinated byproducts (e.g., di-substituted thiophenes) formed via over-alkylation .
  • Quenching protocols : Adding aqueous NaHCO₃ immediately post-reaction neutralizes excess AlCl₃, preventing decomposition of the target compound .

Advanced: What computational tools aid in predicting reaction mechanisms?

  • DFT simulations : Software like Gaussian or ORCA models transition states for nucleophilic substitution, revealing activation energies and solvent effects .
  • Retrosynthesis tools : AI-driven platforms (e.g., Reaxys or Pistachio) propose synthetic pathways by cross-referencing >10⁶ reactions, prioritizing routes with minimal steps .

Basic: What safety protocols are essential when handling chlorinated thiophenes?

  • Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure, as chloromethyl groups are potential alkylating agents .

Advanced: How should researchers resolve contradictions in reported synthetic yields?

  • Reproducibility checks : Replicate procedures from literature (e.g., solvent purity, catalyst age) and validate with NIST reference data .
  • X-ray crystallography : Single-crystal analysis resolves structural ambiguities, such as unexpected regiochemistry due to crystal packing effects .

Advanced: How can derivatives be designed for enhanced biological or material properties?

  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the thiophene ring to improve charge transport in organic semiconductors .
  • Hybrid pharmacophores : Attach bioactive moieties (e.g., chlorophenoxy groups) via Suzuki coupling for antimicrobial testing .

Advanced: What role do solvent effects play in reaction kinetics and product distribution?

  • Polarity and dielectric constants : High-polarity solvents (ε > 30) stabilize ionic intermediates in SN2 mechanisms, accelerating substitution rates .
  • Hydrogen bonding : Protic solvents (e.g., ethanol) can deactivate catalysts like AlCl₃, reducing reaction efficiency by 20–40% .

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